3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide
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Description
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Biological Activity
The compound 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a complex organic molecule with potential therapeutic applications. Its structural components suggest significant interactions with biological targets, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the (2,4-dimethylphenyl)amino group and the N-(3-methoxypropyl) substituent may enhance its solubility and bioavailability.
Research indicates that this compound may function primarily as an inhibitor of specific protein interactions crucial in cancer pathways. Notably, it has been suggested to inhibit the menin-MLL interaction , which is pivotal in certain leukemias. This inhibition can disrupt oncogenic signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer properties. For instance, it has shown to induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 5.9 | Apoptosis induction |
SW-480 | 2.3 | Cell cycle arrest |
MCF-7 | 5.65 | Apoptosis induction |
These results indicate a dose-dependent response where higher concentrations lead to increased apoptotic activity and cell cycle disruption.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Menin-MLL Interaction : The inhibition of this interaction is critical for therapeutic strategies targeting mixed-lineage leukemia (MLL) fusion proteins.
- Nitric Oxide Synthase (iNOS) : Preliminary studies indicate potential inhibitory effects on iNOS, which could contribute to anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds within the quinazoline class:
- Study on Quinazoline Derivatives : A series of derivatives were synthesized and tested for anticancer activity against various cell lines. Compounds with structural similarities to our target showed promising results in inhibiting tumor growth and inducing apoptosis.
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level. For example, binding affinity studies revealed strong interactions between the quinazoline scaffold and active sites of target proteins.
Properties
CAS No. |
899919-87-0 |
---|---|
Molecular Formula |
C25H30N4O5 |
Molecular Weight |
466.538 |
IUPAC Name |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C25H30N4O5/c1-17-9-10-20(18(2)15-17)27-23(31)16-29-21-8-5-4-7-19(21)24(32)28(25(29)33)13-11-22(30)26-12-6-14-34-3/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
IHBYEWXAIRYQSC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)C |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.